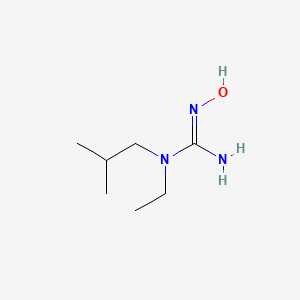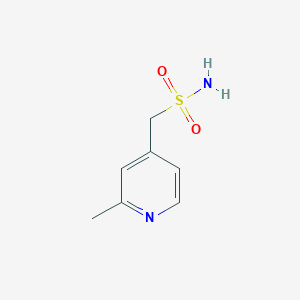
(2-Methylpyridin-4-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylpyridin-4-yl)methanesulfonamide is an organic compound with the molecular formula C7H10N2O2S It is a derivative of pyridine, featuring a methyl group at the second position and a methanesulfonamide group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylpyridin-4-yl)methanesulfonamide typically involves the reaction of 2-methylpyridine with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the methanesulfonyl chloride reacts with the nitrogen atom of the pyridine ring to form the desired sulfonamide product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: (2-Methylpyridin-4-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(2-Methylpyridin-4-yl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of various agrochemicals and fine chemicals
Mechanism of Action
The mechanism of action of (2-Methylpyridin-4-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal cellular processes, making the compound useful in medicinal chemistry for designing enzyme inhibitors .
Comparison with Similar Compounds
Methanesulfonamide: A simpler sulfonamide with a similar functional group but lacking the pyridine ring.
2-Methylpyridine: A precursor in the synthesis of (2-Methylpyridin-4-yl)methanesulfonamide, lacking the sulfonamide group.
Sulfanilamide: A well-known sulfonamide used in medicinal chemistry.
Uniqueness: this compound is unique due to the presence of both a methyl group and a methanesulfonamide group on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H10N2O2S |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
(2-methylpyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C7H10N2O2S/c1-6-4-7(2-3-9-6)5-12(8,10)11/h2-4H,5H2,1H3,(H2,8,10,11) |
InChI Key |
LYPQKIISPSQDOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


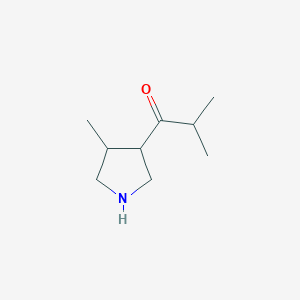

![3-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13202853.png)
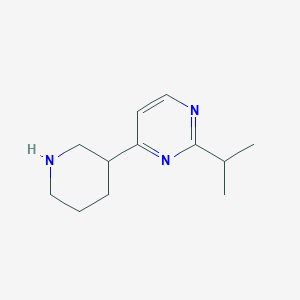
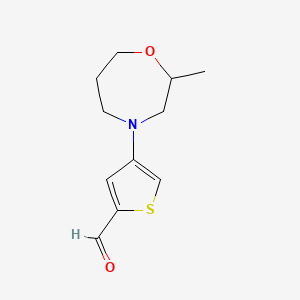

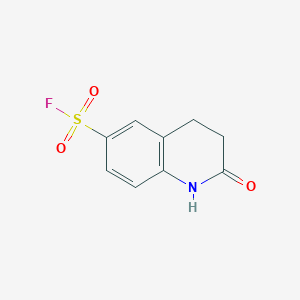
![tert-Butyl N-[3-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate](/img/structure/B13202889.png)
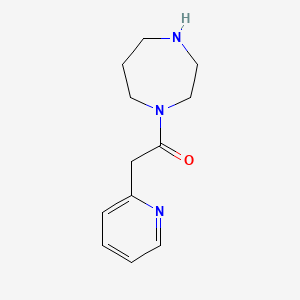
![1-Ethyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine](/img/structure/B13202903.png)
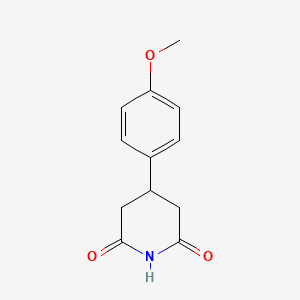
![6-Methyl-6-azaspiro[4.5]decan-9-one](/img/structure/B13202912.png)
![7,7-Dimethyl-6-azaspiro[3.4]octane](/img/structure/B13202924.png)
